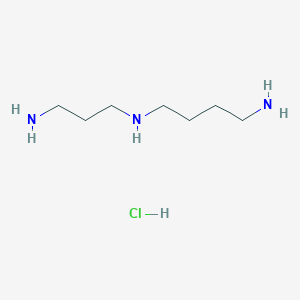

![molecular formula C68H48N4O16Rh2 B1147714 Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct CAS No. 131219-55-1](/img/structure/B1147714.png)

Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct is a compound with a molecular formula of C68H48N4O16Rh2·C4H8O2 and a molecular weight of 1471.06 . It is a solid substance at 20°C and appears as a green to dark green powder or crystal .

Synthesis Analysis

The synthesis of this compound involves the N-phthaloylation of (S)-tert-leucine, a process that occurs with essentially no racemization . The bis (ethyl acetate) adduct of Rh 2 (S-PTPA) 4 is added in one portion to a stirred solution of the 1 (300 mg, 1.04 mmol) in dry dichloromethane (3 mL) at 22 °C under an argon atmosphere . After 6 hours of stirring at this temperature, the resultant greenish solution is concentrated in vacuo and purified by silica gel column chromatography (hexane:ethyl acetate = 3:1) to give 2 (yield 97%, 60% ee) .Molecular Structure Analysis

The molecular structure of this compound is complex, with dirhodium atoms coordinated to four N-phthaloyl-(S)-phenylalaninato ligands . The ethyl acetate adduct is associated with the dirhodium complex .Chemical Reactions Analysis

The compound is used as a catalyst in enantioselective intramolecular C-H insertion reactions . These reactions are carried out at room temperature, in the minimum volume of DMSO that dissolved all the reagents, under a nitrogen atmosphere and in the presence of the base Cs 2 CO 3 and the non-thiol reducing agent tris (2-carboxyethyl) phosphine (TCEP) to limit the formation of oxidation products, including inter- and intramolecular peptide disulfides .Physical And Chemical Properties Analysis

The compound is a solid at 20°C and appears as a green to dark green powder or crystal . Its molecular formula is C68H48N4O16Rh2·C4H8O2 and its molecular weight is 1471.06 .Scientific Research Applications

Catalyst for Enantioselective Carbene Transformations

This compound is a universally effective catalyst for a range of enantioselective carbene transformations . The N-phthaloylation of (S)-tert-leucine by the method of Bose with essentially no racemization is a key to this process .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis . It has been used in binuclear rhodium complexes effective for small and medium-ring formation .

Cyclopropanation

The compound has been used in cyclopropanation processes . This is a chemical reaction where a carbene is converted to a cyclopropane .

C–H Insertion

The compound has been particularly well demonstrated in intramolecular C–H insertions . This is a type of reaction where a carbon-hydrogen bond is activated and can be replaced by a carbon-carbon bond .

Rearrangement or Cycloaddition via Ylide Generation

The compound has been used in rearrangement or cycloaddition via ylide generation . This involves the transformation of a-diazo carbonyl compounds .

Intermolecular 1,3-Dipolar Cycloadditions

The compound has been used in intermolecular 1,3-dipolar cycloadditions via the generation of ester-carbonyl ylides . This is a type of cycloaddition where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring .

[2,3]-Sigmatropic Rearrangements

The compound has been used in [2,3]-sigmatropic rearrangements via the intramolecular formation of allylic or propargylic oxonium ylides . This is a type of pericyclic reaction where a substituent moves from one part of a π system to another .

Enantiotopically Selective Aromatic C–H Insertions

The compound has been used in enantiotopically selective aromatic C–H insertions . This

Mechanism of Action

properties

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPXXODRLNJMGM-JBSHYJOISA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H56N4O18Rh2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743115 |

Source

|

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |

CAS RN |

131219-55-1 |

Source

|

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)